

PIK-90: A Technical Guide to its PI3K Isoform Selectivity Profile

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Compound of Interest

Compound Name: PIK-90
CAS No.: 677338-12-4
Cat. No.: B1684649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of the inhibitor, **PIK-90**. The document summarizes key quantitative data, details the experimental methodologies for its determination, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Data Presentation: PIK-90 Inhibitory Activity

The inhibitory activity of **PIK-90** against various lipid and protein kinases has been determined through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **PIK-90** against Class I PI3K isoforms and other related kinases.

Target Kinase	IC50 (nM)
Class I PI3Ks	
p110 α (PI3K α)	11[1][2][3][4]
p110 β (PI3K β)	350[1][5]
p110 γ (PI3K γ)	18[1][2][3][4]
p110 δ (PI3K δ)	58[1][2][3][5]
Other Kinases	
DNA-PK	13[4][5]
PI3KC2 α	47[1][5]
PI3KC2 β	64[1][5]
hsVPS34	830[5]
PI4KIII α	830[5]
PI4KIII β	3100[5]
mTORC1	1050[5]
ATM	610[5]
ATR	15000[5]

PIK-90 demonstrates potent inhibition of p110 α , p110 γ , and p110 δ isoforms, with significantly less activity against p110 β .^[2] It also exhibits potent inhibition of DNA-PK.

Experimental Protocols

The IC50 values for **PIK-90** are typically determined using either a standard thin-layer chromatography (TLC) assay for lipid kinase activity or a high-throughput membrane capture assay.^{[3][4]}

Standard TLC-Based Lipid Kinase Assay

1. Kinase Reaction:

- A reaction mixture is prepared containing the specific PI3K isoform, the inhibitor (**PIK-90** at various concentrations with a final DMSO concentration typically around 2%), and a buffer solution (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂).[\[3\]](#)[\[4\]](#)
- Freshly sonicated phosphatidylinositol (PI) is added as the substrate at a concentration of 100 µg/mL.[\[3\]](#)[\[4\]](#)
- The reaction is initiated by the addition of ATP, which includes γ-³²P-ATP (10 µCi), to a final concentration of 10 µM or 100 µM.[\[3\]](#)[\[4\]](#)
- The reaction is allowed to proceed for 20 minutes at room temperature.[\[3\]](#)[\[4\]](#)

2. Reaction Termination and Lipid Extraction:

- The reaction is terminated by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol.[\[3\]](#)[\[4\]](#)
- The biphasic mixture is vortexed and briefly centrifuged to separate the phases.[\[3\]](#)[\[4\]](#)
- The lower organic phase, containing the phosphorylated lipid product, is carefully transferred to a new tube.[\[3\]](#)[\[4\]](#)

3. TLC Analysis:

- The extracted organic phase is spotted onto a TLC plate.[\[3\]](#)[\[4\]](#)
- The plate is developed for 3-4 hours in a solvent system of 65:35 n-propanol:1M acetic acid.[\[3\]](#)[\[4\]](#)
- The TLC plate is then dried and exposed to a phosphorimager screen for visualization and quantification of the radiolabeled product.[\[3\]](#)[\[4\]](#)

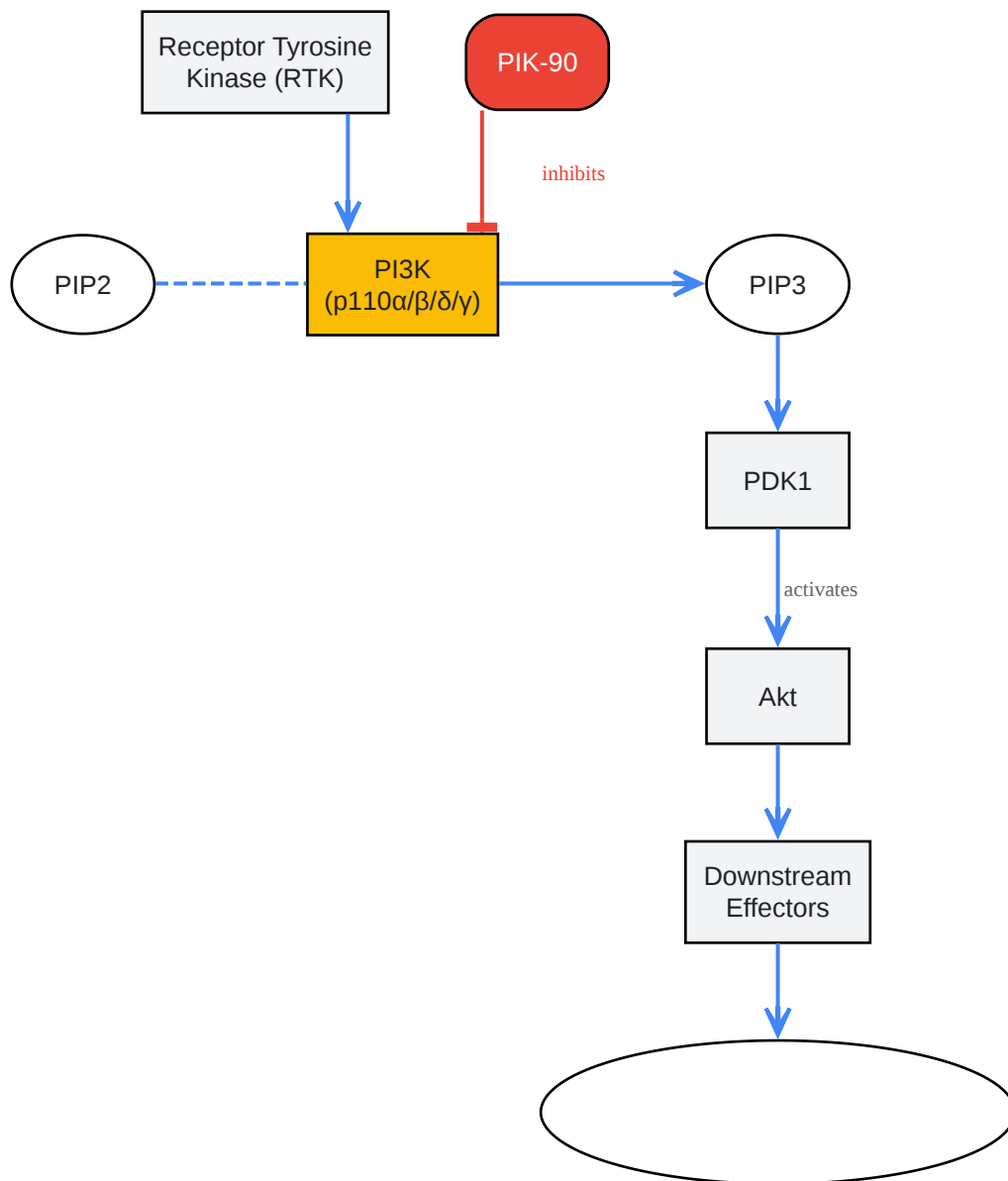
4. Data Analysis:

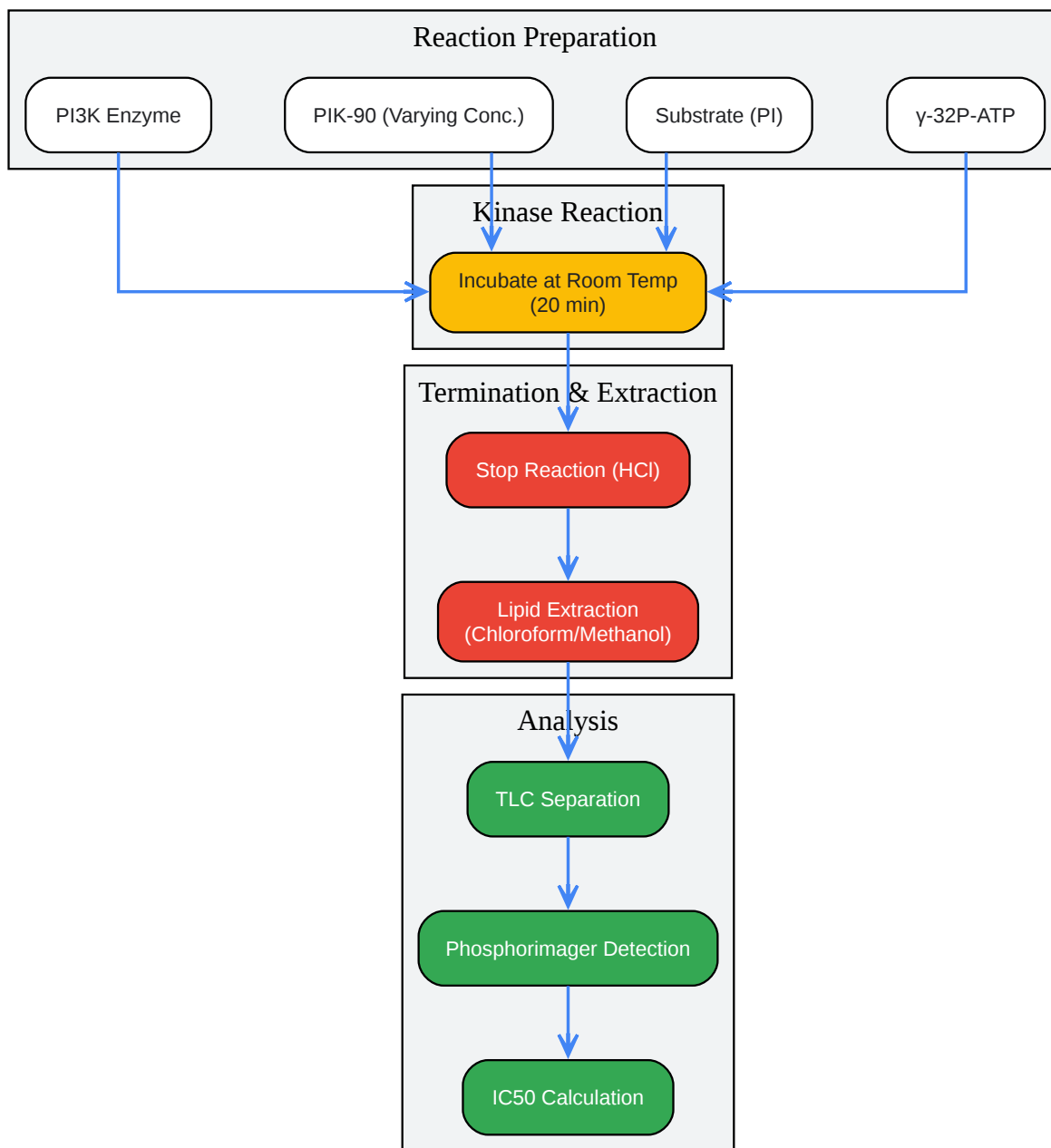
- Kinase activity is measured at 10-12 different inhibitor concentrations, typically using two-fold serial dilutions.[\[3\]](#)[\[4\]](#)

- The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the resulting dose-response curve. For compounds with significant activity, these determinations are often repeated multiple times, and the average value is reported.^[3]
^[4]

Visualizations

PI3K Signaling Pathway





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